Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol
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Overview
Description
Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol is a complex organic compound that features a unique structure combining acetic acid and a dihydroxyphenyl group. This compound is a monocarboxylic acid that carries two hydroxy substituents at positions 3 and 5 on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol typically involves the condensation of phenylacetic acid with appropriate hydroxy-substituted benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain optimal reaction conditions. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxy groups to hydrogen atoms.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylacetic acid derivatives .
Scientific Research Applications
Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a metabolite in various organisms.
Medicine: Investigated for its potential therapeutic effects and as a drug metabolite.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions. Its hydroxy groups allow it to participate in hydrogen bonding and other interactions that can affect its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroxybenzenes such as catechol, resorcinol, and hydroquinone . These compounds share the presence of hydroxy groups on a benzene ring but differ in their specific substitution patterns and additional functional groups.
Uniqueness
Its specific structure allows for diverse chemical reactivity and interactions that are not observed in simpler dihydroxybenzenes .
Properties
CAS No. |
61621-68-9 |
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Molecular Formula |
C26H38O12 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol |
InChI |
InChI=1S/C18H22O4.4C2H4O2/c19-15-7-13(8-16(20)11-15)5-3-1-2-4-6-14-9-17(21)12-18(22)10-14;4*1-2(3)4/h7-12,19-22H,1-6H2;4*1H3,(H,3,4) |
InChI Key |
VAPGJDLNYHLXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C1=C(C=C(C=C1O)O)CCCCCCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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